

Physical and chemical properties of (Phenylsulfonimidoyl)benzene

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Compound of Interest

Compound Name: (Phenylsulfonimidoyl)benzene

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(Phenylsulfonimidoyl)benzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonimidoyl)benzene, also known as S,S-diphenyl sulfoximine, is a chiral organosulfur compound belonging to the sulfoximine class. Sulfoximines are analogues of sulfones and sulfonamides where one of the oxygen atoms is replaced by a nitrogen atom. This substitution introduces a stereocenter at the sulfur atom and provides an additional vector for chemical modification, making the sulfoximine moiety an increasingly important functional group in medicinal chemistry and drug design. Its unique electronic and steric properties can lead to improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides a detailed overview of the physical and chemical properties of **(Phenylsulfonimidoyl)benzene**, its synthesis and purification, and a discussion of its relevance in modern research.

Core Physical and Chemical Properties

(Phenylsulfonimidoyl)benzene is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below. It is important to note that while the monohydrate of the related compound S,S-diphenylsulfilimine has a

reported melting point of 67-71 °C, the precise melting point of anhydrous **(Phenylsulfonimidoyl)benzene** can vary. Data for boiling point and specific solubility are not widely reported in the literature, suggesting the compound may decompose at higher temperatures and its solubility is determined on a case-by-case basis for specific applications.

Table 1: General and Structural Properties

Property	Value
Chemical Name	(Phenylsulfonimidoyl)benzene
Synonyms	S,S-Diphenyl sulfoximine, Diphenylsulfoximine
CAS Number	22731-83-5 [1]
Molecular Formula	C ₁₂ H ₁₁ NOS [2]
Molecular Weight	217.29 g/mol [1] [2]
Canonical SMILES	C1=CC=C(C=C1)S(=N)(=O)C2=CC=CC=C2 [2]
InChI	InChI=1S/C12H11NOS/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H [2]
InChIKey	KNPJTNDEHOFWKA-UHFFFAOYSA-N [2]
Appearance	White to off-white crystalline powder

Table 2: Physicochemical Data

Property	Value
Melting Point	Data not consistently available for the anhydrous form. The related S,S-Diphenylsulfilimine monohydrate melts at 67-71 °C.
Boiling Point	Data not available (likely decomposes)
Solubility	Soluble in many organic solvents such as dichloromethane, chloroform, and methanol. Sparingly soluble in non-polar solvents like hexanes.
Topological Polar Surface Area	49.3 Å ²
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2

Experimental Protocols

The synthesis of **(Phenylsulfonimidoyl)benzene** can be achieved through various methods. A common and well-established route involves the imination of diphenyl sulfoxide. Modern methods often utilize hypervalent iodine reagents for this transformation due to their mild reaction conditions and high efficiency.

Synthesis of **(Phenylsulfonimidoyl)benzene** from Diphenyl Sulfoxide

This protocol is adapted from modern synthetic methods for the preparation of NH-sulfoximines.[\[2\]](#)

Materials:

- Diphenyl sulfoxide
- (Diacetoxyiodo)benzene (Phi(OAc)_2)

- Ammonium carbamate ($\text{NH}_2\text{COONH}_4$)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- Reaction Setup: To a solution of diphenyl sulfoxide (1.0 eq) in methanol, add ammonium carbamate (2.0 eq) and (diacetoxyiodo)benzene (1.5 eq) at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
- Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

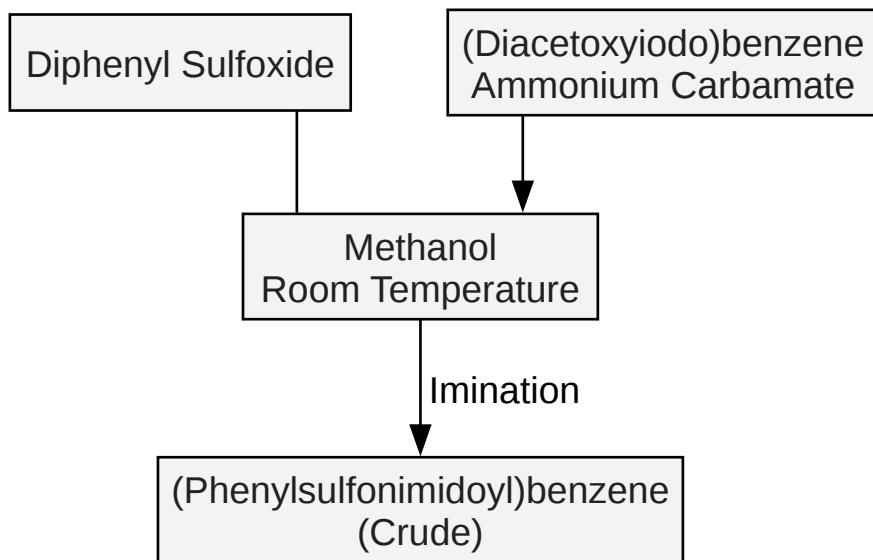
Purification by Recrystallization

Procedure:

- Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice for sulfoximines is a mixture of a polar solvent (e.g., ethyl acetate or ethanol) and a non-polar solvent (e.g., hexanes). The goal is to find a system where the compound is soluble at high temperatures and sparingly soluble at room temperature.
- Dissolution: Dissolve the crude **(Phenylsulfonimidoyl)benzene** in a minimal amount of the hot solvent (or solvent mixture).
- Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Diagram 1: Synthetic Pathway of **(Phenylsulfonimidoyl)benzene**



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Caption: Synthesis of **(Phenylsulfonimidoyl)benzene** from diphenyl sulfoxide.

Diagram 2: Experimental Workflow for Synthesis and Purification



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Caption: Experimental workflow for the synthesis and purification of **(Phenylsulfonimidoyl)benzene**.

Biological Significance and Applications

While specific signaling pathways directly involving **(Phenylsulfonimidoyl)benzene** are not extensively documented in public literature, the sulfoxime functional group is of significant interest to the pharmaceutical and agrochemical industries. Sulfoximines are considered bioisosteres of sulfones and sulfonamides, offering a unique three-dimensional structure and hydrogen bonding capabilities that can be exploited in drug design to modulate biological activity and improve physicochemical properties.

Derivatives of sulfoximines have been investigated for a wide range of therapeutic applications, including as inhibitors of various enzymes and as modulators of protein-protein interactions. For instance, the related compound suloxifen has been studied for its spasmolytic and antiasthmatic properties.^[1] More broadly, the incorporation of the sulfoxime moiety has been a key strategy in the development of clinical candidates for oncology and other diseases.

The primary role of **(Phenylsulfonimidoyl)benzene** in research and development is often as a versatile synthetic intermediate. The NH group of the sulfoxime can be readily functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs.

Conclusion

(Phenylsulfonimidoyl)benzene is a foundational member of the sulfoximine class of compounds. While detailed physical data such as its boiling point and specific solubility are not readily available, its synthesis and purification are achievable through established organic chemistry techniques. The true value of this compound lies in its role as a building block for the synthesis of more complex molecules with potential biological activity. For researchers in drug development, **(Phenylsulfonimidoyl)benzene** and its derivatives represent a valuable tool for scaffold hopping and lead optimization, offering a pathway to novel therapeutics with improved pharmacological profiles. The continued exploration of sulfoximine chemistry is expected to yield new and innovative solutions to challenging biological targets.

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